![molecular formula C17H21ClN4O3S B11149268 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11149268.png)
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the pyrazole ring The chlorophenyl group is introduced through a substitution reaction, and the piperazine moiety is added via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorophenyl group can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone: shares similarities with other pyrazole derivatives and piperazine-containing compounds.
4-Phenoxyaniline compound with tetrachlorostannane:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula: C18H19ClN4O
- Molecular Weight: 342.8 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CN3C
Structural Features
The compound features a pyrazole ring substituted with a chlorophenyl group, which is known to enhance biological activity through specific interactions with biological targets. The piperazine moiety contributes to the compound's pharmacological profile by potentially influencing its binding affinity and selectivity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with increased cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung Cancer) | 18.4 |
Analogous Compound | HCT116 (Colon Cancer) | 6.2 |
The SAR analysis suggests that modifications in the substituents can lead to enhanced activity, thereby guiding future drug design efforts.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. The piperazine ring is known to interact with receptors involved in inflammatory pathways, which may contribute to its therapeutic effects.
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound against various cancer cell lines:
- Study on A549 Cells: The compound exhibited an IC50 value of 18.4 µM, indicating moderate cytotoxicity.
- Testing Against T47D Cells: Another study reported an IC50 value of 27.3 µM, suggesting effectiveness against breast cancer cells.
In Vivo Studies
Research involving animal models has shown promising results regarding the pharmacokinetics and bioavailability of this compound. It was observed that:
- Oral Bioavailability: The compound demonstrated favorable absorption characteristics when administered orally.
- Toxicity Assessment: Toxicological studies indicated a high safety margin, with no significant adverse effects observed at therapeutic doses.
Properties
Molecular Formula |
C17H21ClN4O3S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C17H21ClN4O3S/c1-12-15(17(20-19-12)13-3-5-14(18)6-4-13)11-16(23)21-7-9-22(10-8-21)26(2,24)25/h3-6H,7-11H2,1-2H3,(H,19,20) |
InChI Key |
MGXGBLOVTXWXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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